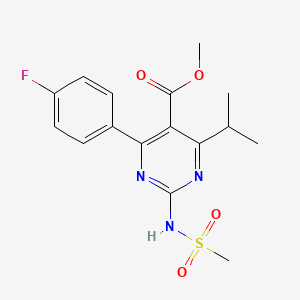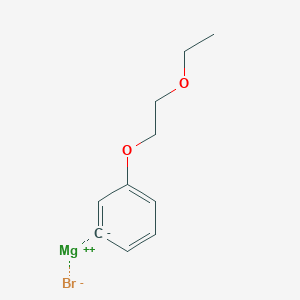![molecular formula C6H8N2O2S B13421721 2,4(1h,3h)-Pyrimidinedione, 6-[(methylthio)methyl]- CAS No. 59640-46-9](/img/structure/B13421721.png)
2,4(1h,3h)-Pyrimidinedione, 6-[(methylthio)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that are widely found in nature and have significant biological and pharmacological importance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- can be achieved through a multi-step process. One common method involves the use of 6-methylpyrimidyl-2,4(1H,3H)-dione as the starting material. The synthetic route includes the following steps:
Oxidation: The methyl group at the 6-position is oxidized.
Chlorination: The hydrogen at the 5-position is replaced with a chlorine atom.
Reduction: The formyl group at the 6-position is reduced.
Condensation: The reduced product is then condensed with 2-aminopyrrolidine or its corresponding salts to obtain the target compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for higher yield, purity, and cost-effectiveness. The process is designed to be simple to operate and stable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce different functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogens and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups such as halides or amines .
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of new drugs with potential antibacterial, antifungal, and anticancer activities.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione
- Triazole-pyrimidine hybrids
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 6-[(methylthio)methyl]- is unique due to its specific functional groups and the resulting biological activities. Its methylthio group provides distinct chemical reactivity and biological properties compared to other pyrimidine derivatives .
Properties
CAS No. |
59640-46-9 |
|---|---|
Molecular Formula |
C6H8N2O2S |
Molecular Weight |
172.21 g/mol |
IUPAC Name |
6-(methylsulfanylmethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H8N2O2S/c1-11-3-4-2-5(9)8-6(10)7-4/h2H,3H2,1H3,(H2,7,8,9,10) |
InChI Key |
UFFDUWYBBNRDNJ-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=CC(=O)NC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)












